
Iron boride (FeB)
Overview
Description
Synthesis Analysis
The synthesis of iron boride (FeB) has been achieved through several methods, demonstrating the versatility in its production. One prominent method is the high-temperature synthesis in a copper/gallium flux or under high-pressure conditions, which confirms the structure models of FeB, highlighting its boron zig-zag chains coordinated by iron atoms (Kapfenberger et al., 2006). Another approach involves the carbothermic reduction method using Fe2O3 and B2O3 powders as starting materials, indicating the influence of temperature and holding time on FeB powder morphology (Verma & Mishra, 2020). Additionally, the molten salt method with elemental Fe and B powders has been used to synthesize crystallized FeB and Fe_2B powders, showcasing the formation mechanisms and the resulting soft magnetic behavior of these compounds (Wei et al., 2017).
Molecular Structure Analysis
The crystal structure of iron boride has been elucidated, revealing significant details about its arrangement. FeB contains zig-zag chains of boron atoms, where each boron atom is surrounded by seven iron atoms, forming a mono-capped trigonal prism structure. This arrangement contributes to the material's unique properties (Kapfenberger et al., 2006).
Chemical Reactions and Properties
Iron boride participates in various chemical reactions, including oxidation at low temperatures, leading to the formation of oxides and oxygen-free products. These reactions are crucial for understanding the behavior of iron borides under different environmental conditions and their potential degradation pathways (Carbucicchio et al., 1989).
Physical Properties Analysis
Iron borides exhibit remarkable physical properties such as high hardness, magnetic behavior, and wear resistance. The nanomechanical characterization of FeB and Fe2B iron borides shows significant hardness and Young's modulus, indicative of their potential for applications requiring durable and robust materials (Kulka et al., 2017).
Scientific Research Applications
Boride Layer Growth Kinetics : Iron boride layers, specifically FeB and Fe2B, show distinct growth kinetics when applied to mild steel through spark plasma sintering (SPS) pack-boriding technique. The growth of these layers at different boriding durations reveals that the FeB layer ceases growing and transforms into the Fe2B phase over time. This transformation is due to the depletion of boron concentration, suggesting a new approach to control the formation of FeB in borided components (Lai Gui Yu et al., 2005).
Metastable FeB49 Phase in Laser Surface Engineering : Research on metastable FeB49 phase, along with FeB, Fe2B, and Fe3B phases, found that FeB49 evolved during nonequilibrium laser surface engineering. Theoretical modeling matched experimental diffraction patterns, indicating instability of the FeB49 phase and confirming its generation along with Fe3B phase (K. Balani et al., 2006).
Simulation of Borating of Iron : Numerical studies of borating iron show that the chemical potential of the external boron source significantly affects the composition and size of borides, including FeB and Fe2B. The simulations detected an intermediate region consisting of these phases (D. S. Kukharev et al., 1996).
Boron Activation Energies in FeB and Fe2B Layers : A kinetic model to estimate boron activation energies in FeB and Fe2B layers during gas-boriding of Armco iron reveals the effect of boride incubation times. This model helps in understanding the growth kinetics of boride layers (M. Keddam et al., 2014).
Tribological Behavior of Boride Coatings : Studies on the wear behavior of polyphase boride coatings, constituted by Fe2B and FeB layers, show varied wear rates under different conditions. The crystallographic order of iron borides significantly influences their resistance to wear (C. Martini et al., 2004).
Nanomechanical Characterization of FeB and Fe2B : The nanomechanical properties and fracture toughness of FeB and Fe2B iron borides produced by gas boriding of Armco iron were characterized. Differences in mechanical properties and coefficients of thermal expansion between FeB and Fe2B were observed, impacting their practical applications (M. Kulka et al., 2017).
FeB in Environmental Remediation : Iron boride (FeB) was proposed for sustainable decomposition of H2O2 to generate hydroxyl radicals for non-selective degradation of organic pollutants. This novel application of FeB in Fenton oxidation demonstrates its potential in environmental remediation (Yuchen Zhang et al., 2022).
Mechanism of Action
Target of Action
Iron boride is a structurally ordered intermetallic compound . Its primary targets are the local electronic structures and surface adsorption properties . The compound’s interaction with these targets provides opportunities for the development of advanced catalysts with superior activity and stability .
Mode of Action
Iron boride’s mode of action is primarily through its interaction with its targets, which results in changes in the local structural and electronic environment . The manipulation of the iron/boron stoichiometry of iron borides can modulate the resultant magnetic moment . The local coordinative structures and electronic properties of each Fe atom in iron borides, such as charge transfer, electronic distribution, bonding feature, and orbital energy level, are carefully analyzed .
Biochemical Pathways
Iron boride affects the pathways related to the modulation of local electronic structures and surface adsorption properties . The compound’s interaction with these pathways influences the development of advanced catalysts with superior activity and stability .
Pharmacokinetics
It is known that iron is essential for various physiological processes, including dna metabolism, oxygen transport, and cellular energy generation .
Result of Action
The result of iron boride’s action is the modulation of the local electronic structures and surface adsorption properties . This modulation leads to the development of advanced catalysts with superior activity and stability . Additionally, the manipulation of the iron/boron stoichiometry of iron borides can further modulate the resultant magnetic moment .
Action Environment
The action of iron boride can be influenced by various environmental factors. For instance, the manipulation of the iron/boron stoichiometry of iron borides can tune their associated local structural and electronic environment . This tuning can further modulate the resultant magnetic moment .
Safety and Hazards
When handling iron boride (FeB), it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Iron boride (FeB) has been studied for its potential applications. For instance, it has been investigated for its performance as an electrode material for lithium-ion batteries . Moreover, the growth of iron borides with the formation of a monolithic Fe 2 B layer on AISI 304 stainless steel via cathodic reduction and thermal diffusion-based boriding has been explored .
properties
IUPAC Name |
boranylidyneiron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVYABSQRRRIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BFe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065154 | |
| Record name | Iron boride (FeB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; [Alfa Aesar MSDS] | |
| Record name | Iron boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14930 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12006-84-7 | |
| Record name | Iron boride (FeB) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron boride (FeB) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron boride (FeB) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron boride (FeB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | iron boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




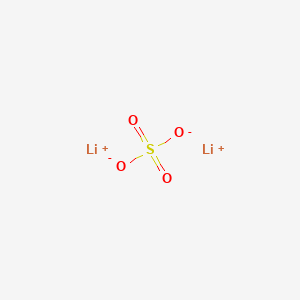
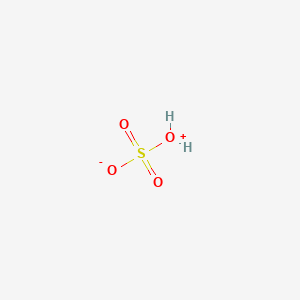
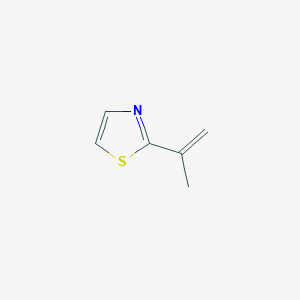




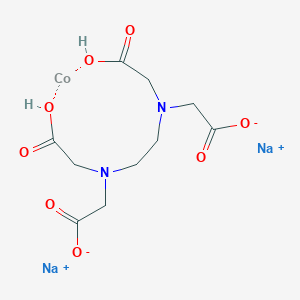

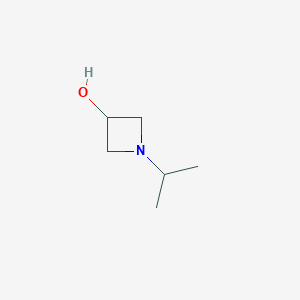

![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)